molecular formula C9H16N4 B13243299 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13243299
M. Wt: 180.25 g/mol
InChI Key: ZJYUTKOFJDRSHB-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with a suitable piperidine derivative under catalytic conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3-methyl-5-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-3-8(5-10-4-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI Key

ZJYUTKOFJDRSHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2=CN=NN2C

Origin of Product

United States

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